Sodium 2-(3-chlorophenyl)ethane-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-chlorophenyl)ethane-1-sulfinate typically involves the reaction of 3-chlorobenzyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-chlorophenyl)ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(3-chlorophenyl)ethane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(3-chlorophenyl)ethane-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar structure but lacks the chlorine substituent.
Sodium toluenesulfinate: Similar structure with a methyl group instead of the chlorine substituent.
Sodium 2-(4-chlorophenyl)ethane-1-sulfinate: Similar structure with the chlorine substituent in a different position.
Uniqueness
Sodium 2-(3-chlorophenyl)ethane-1-sulfinate is unique due to the presence of the chlorine substituent on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8ClNaO2S |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
sodium;2-(3-chlorophenyl)ethanesulfinate |
InChI |
InChI=1S/C8H9ClO2S.Na/c9-8-3-1-2-7(6-8)4-5-12(10)11;/h1-3,6H,4-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
TWPGROZUPXQRHX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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